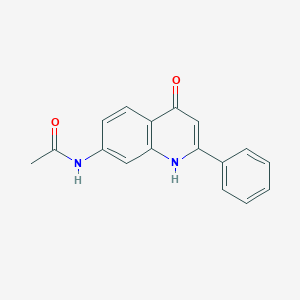
7-Hydroxy-5-methyl-4'-methoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-5-methyl-4’-methoxyflavone is a flavonoid compound with the molecular formula C17H14O4. It is a derivative of flavone, characterized by the presence of hydroxyl and methoxy groups at specific positions on the flavone backbone. This compound is known for its potential biological activities and is of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5-methyl-4’-methoxyflavone typically involves the use of starting materials such as 5,7-dihydroxyflavone. A common synthetic route includes the protection of the hydroxyl groups using dimethylcarbamoylchloride, followed by methylation and subsequent deprotection to yield the desired compound . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods: While specific industrial production methods for 7-Hydroxy-5-methyl-4’-methoxyflavone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxy-5-methyl-4’-methoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce flavanones.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-5-methyl-4’-methoxyflavone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other flavonoid derivatives.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: Research indicates its potential therapeutic effects, including anti-cancer and neuroprotective properties.
Industry: It is explored for its use in the development of nutraceuticals and functional foods due to its bioactive properties
Wirkmechanismus
The mechanism of action of 7-Hydroxy-5-methyl-4’-methoxyflavone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes like cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation. Additionally, it can modulate signaling pathways such as the p38 MAPK pathway, leading to anti-inflammatory and anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
5-Hydroxy-7-methoxyflavone: Shares a similar structure but differs in the position of the hydroxyl and methoxy groups.
7-Hydroxy-4’-methoxyflavone: Another flavonoid with similar functional groups but different substitution patterns.
Uniqueness: 7-Hydroxy-5-methyl-4’-methoxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. Its combination of hydroxyl and methoxy groups at specific positions contributes to its unique chemical reactivity and potential therapeutic effects .
Eigenschaften
CAS-Nummer |
65332-00-5 |
|---|---|
Molekularformel |
C17H14O4 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
7-hydroxy-2-(4-methoxyphenyl)-5-methylchromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-10-7-12(18)8-16-17(10)14(19)9-15(21-16)11-3-5-13(20-2)6-4-11/h3-9,18H,1-2H3 |
InChI-Schlüssel |
MXUWRDXGCPTUKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


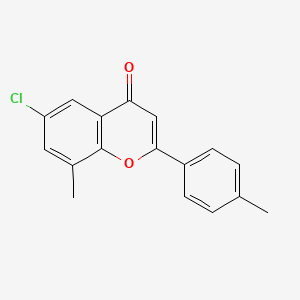
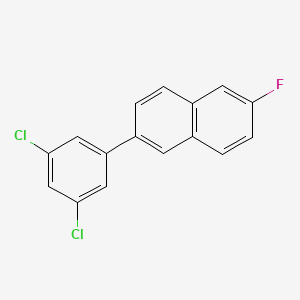
![N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide](/img/structure/B15063821.png)
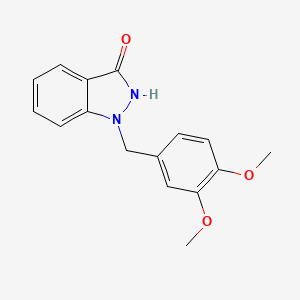
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride](/img/structure/B15063838.png)
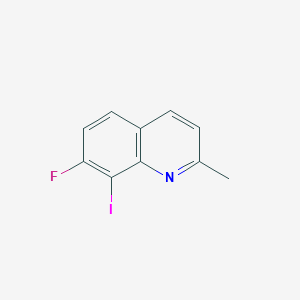


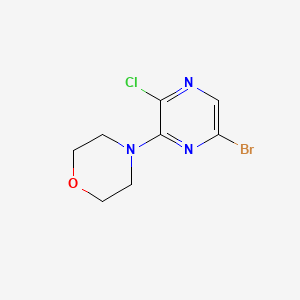
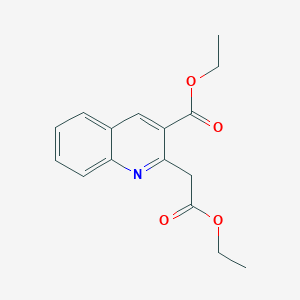
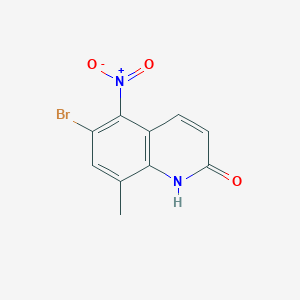
![1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid](/img/structure/B15063878.png)
![4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine](/img/structure/B15063889.png)
